βα-香豆素皂苷 C

描述

科学研究应用

Bacopasaponin C has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical properties and reactions of triterpenoid saponins.

Biology: Bacopasaponin C is investigated for its role in cellular processes, including membrane permeability and signal transduction.

Medicine: The compound is studied for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and inflammation.

作用机制

Target of Action

Bacopasaponin C primarily targets the central nervous system (CNS), specifically the density and level of acetylcholine in the body . Acetylcholine is a neurotransmitter that plays a crucial role in memory and learning. By modulating the levels of this neurotransmitter, Bacopasaponin C can potentially enhance cognitive function .

Mode of Action

The mode of action of Bacopasaponin C involves its interaction with its targets, leading to changes in cellular functions. Bacopasaponin C, as part of the bacoside A complex, can inactivate the enzyme monoamine oxidase B, thus preventing the breakdown of certain neurotransmitters . This action helps maintain the balance of neurotransmitters in the CNS, contributing to improved cognitive function .

Biochemical Pathways

Bacopasaponin C affects several biochemical pathways. It has been associated with the regulation of acetylcholine, a key neurotransmitter involved in memory and learning . By modulating the levels of acetylcholine, Bacopasaponin C can influence the cholinergic pathway, which plays a crucial role in cognitive function .

Pharmacokinetics

The pharmacokinetics of Bacopasaponin C involves its absorption, distribution, metabolism, and excretion (ADME). Triterpenoid saponins like Bacopasaponin C have been reported to be transformed in vivo to metabolites that exhibit better biological activity and pharmacokinetic characteristics . .

Result of Action

The result of Bacopasaponin C’s action is primarily observed at the molecular and cellular levels. It has been associated with neuroprotective effects, particularly in the context of neurodegenerative disorders like Parkinson’s disease . Bacopasaponin C’s action leads to a significant recovery in behavioral parameters, dopamine level, glutathione level, lipid peroxides, and nitrite level .

Action Environment

The action, efficacy, and stability of Bacopasaponin C can be influenced by various environmental factors. In natural conditions, the production of Bacopasaponin C is low due to various environmental factors and species variations . Biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture can enhance the production of bacopasaponin c .

生化分析

Biochemical Properties

Bacopasaponin C interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of mRNA translation and surface expression of neuroreceptors such as AMPAR, NMDAR, and GABAR in different parts of the brain . It also plays a role in the inhibition of acetylcholinesterase, reduction of β-amyloid, and modulation of neurotransmitters .

Cellular Effects

Bacopasaponin C has been found to have a dose-dependent toxic effect on certain cell lines, such as human breast cancer cells . It also has neuroprotective properties, reducing oxidative stress in neuronal cells . Furthermore, it has been shown to enhance antioxidant status in the brain region of the hippocampus, frontal cortex, and striatum .

Molecular Mechanism

The molecular mechanism of Bacopasaponin C involves several pathways. It has been suggested that it promotes disruption of the vacuole, leading to induction of an apoptosis-like event facilitated by leakage of vacuolar components . It also exerts its effects through acetylcholinesterase inhibition, choline acetyltransferase activation, β-amyloid reduction, increased cerebral blood flow, and neurotransmitter modulation .

Temporal Effects in Laboratory Settings

The effects of Bacopasaponin C have been observed over time in laboratory settings. For instance, it has been found that most of the Bacopasaponin C related to CYP450s and UDP-glucosyltransferases were specifically upregulated in shoot tissue compared to root tissue . Additionally, the stability and in vitro drug release studies have revealed that Bacopasaponin C is capable of maintaining the sustained release at target sites .

Dosage Effects in Animal Models

In animal models, the effects of Bacopasaponin C vary with different dosages. For example, it has been found to have a dose-dependent toxic effect on certain cell lines . It has also been shown to have neuroprotective properties at certain doses .

Metabolic Pathways

Bacopasaponin C is involved in the isoprenoid pathway, leading to the formation of triterpene and steroidal backbones . It is also involved in the biosynthesis of bacosides, which can be enhanced by using biotechnological approaches .

Transport and Distribution

Bacopasaponin C is transported and distributed within cells and tissues. It has been suggested that it could be considered for application in the clinic through alternative delivery modes due to its indigenous origin and non-toxic nature .

Subcellular Localization

It has been suggested that Bacopasaponin C promotes disruption of the vacuole, leading to induction of an apoptosis-like event .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Bacopasaponin C typically involves the extraction from Bacopa monnieri using various solvents and purification techniques. One common method involves the use of ethanol or methanol for extraction, followed by chromatographic techniques to isolate Bacopasaponin C .

Industrial Production Methods: Industrial production of Bacopasaponin C can be enhanced through biotechnological approaches such as cell suspension culture and bioreactor cultivation. These methods involve optimizing growth conditions to increase the yield of Bacopasaponin C. For example, repeated batch cultivation in a bioreactor has been shown to significantly increase the production of Bacopasaponin C .

化学反应分析

Types of Reactions: Bacopasaponin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioavailability and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in the reactions involving Bacopasaponin C include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of Bacopasaponin C depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

相似化合物的比较

- Bacoside A3

- Bacopaside II

- Bacopaside X

- Bacopaside N1

- Bacopaside N2

- Bacopaside IV

- Bacopaside V

Bacopasaponin C stands out due to its specific interactions and potential therapeutic applications, making it a compound of significant interest in scientific research.

属性

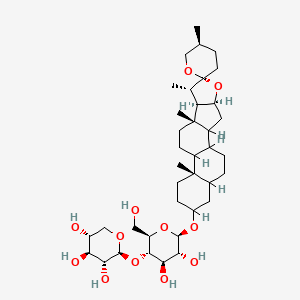

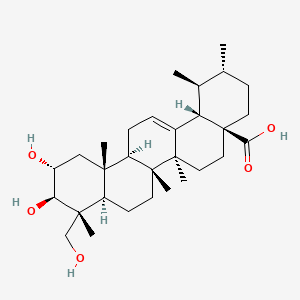

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O17/c1-21(2)14-22-17-57-46-19-45(20-58-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)61-40-36(63-38-33(53)31(51)26(16-48)60-38)35(24(49)18-56-40)62-39-34(54)32(52)30(50)25(15-47)59-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFQVMPJZHCDBS-MUUHSGPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178064-13-6 | |

| Record name | Bascopasaponin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178064136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BASCOPASAPONIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26FG38011G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Bacopasaponin C?

A: While the exact molecular formula can vary slightly depending on the specific structure of the attached sugar moieties, research has identified Bacopasaponin C as a dammarane-type triterpenoid saponin. Advanced analytical techniques like HPLC coupled with various detectors, including evaporative light scattering detectors (ELSD) and mass spectrometry (MS), are frequently employed for precise identification and quantification of Bacopasaponin C and related saponins in plant extracts and formulations [, , ].

Q2: What spectroscopic data is available for characterizing Bacopasaponin C?

A: Structural elucidation of Bacopasaponin C often relies on a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, along with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [, ]. These techniques provide detailed insights into the compound's structure, including the arrangement of functional groups and the identity of sugar moieties.

Q3: Does Bacopasaponin C demonstrate any antitumor properties?

A: In vitro studies have shown that Bacopasaponin C, along with other bacopasaponins, exhibits cytotoxic activity against various human cancer cell lines, including lung cancer (PC9) and colon cancer (SW620) cells []. Further research is needed to elucidate the precise mechanisms underlying these antitumor activities and to evaluate their potential in vivo.

Q4: Does Bacopasaponin C influence dopamine and serotonin levels in the brain?

A: Studies investigating the effects of Bacopa monnieri extracts containing Bacopasaponin C on dopamine and serotonin turnover in mice brains have produced mixed results. While some studies suggest no significant effects on these neurotransmitters [], others point towards potential antidopaminergic and antiserotonergic effects, particularly in the context of morphine dependence []. Further research is warranted to clarify these discrepancies and to determine the specific role of Bacopasaponin C in modulating neurotransmitter systems.

Q5: Are there any specific drug delivery strategies being explored for Bacopasaponin C?

A: Research has shown that incorporating Bacopasaponin C into various delivery systems, such as niosomes, microspheres, and nanoparticles, can enhance its antileishmanial activity []. These delivery methods may offer advantages in terms of targeted delivery, improved bioavailability, and reduced toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)

![3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B1667636.png)

![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)